![molecular formula C18H24N6O4 B5501960 N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of related 1,2,4-triazine and benzoxazine derivatives involves complex organic reactions. For instance, the preparation of ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate showcases the intricacies of triazine synthesis through substitution reactions with aromatic amines in ethanol or reactions with hydrazine to obtain N,N′-bis[5-(3-methylmercapto-6-ethoxycarbonyl)-1,2,4-triazinyl]-hydrazine (Cai, 1985).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a 1,2,4-triazine ring fused to a benzoxazine moiety. These structural elements play a crucial role in determining the compound's reactivity and properties. For example, the X-ray diffraction analysis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides reveals the tautomerism and the importance of hydrogen bonding in the crystal structure, showcasing the complexity of these molecules' structural analysis (Sañudo et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of benzoxazine and triazine derivatives is influenced by their unique structures. These compounds undergo various chemical reactions, including substitution, cyclization, and addition reactions. For example, the synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 receptor antagonists illustrates the potential for creating biologically active molecules through targeted chemical modifications (Kuroita et al., 1996).
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research into compounds like 1,2,4-triazoles, benzoxazines, and their derivatives emphasizes their role in the synthesis of novel heterocyclic compounds with potential biological activities. These activities include anti-inflammatory, analgesic, and antimicrobial effects, as highlighted in studies focused on developing new therapeutic agents (A. Abu‐Hashem et al., 2020; H. Bektaş et al., 2010).
Antiviral and Antiarrhythmic Potential : Compounds with structural features similar to the queried compound have been investigated for their antiviral and antiarrhythmic properties. This includes research on derivatives with potential activity against influenza viruses and ischemia-reperfusion injury-related arrhythmias, suggesting a broad therapeutic application spectrum (A. Hebishy et al., 2020; Eftychia N. Koini et al., 2009).
Chemical Transformations and Synthetic Methodologies : The exploration of novel synthetic pathways and chemical transformations is crucial for advancing drug development and material science. Studies have focused on developing efficient methods for synthesizing structurally complex compounds, which are essential for pharmaceutical applications (T. Ikemoto et al., 2005).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(1H-1,2,4-triazol-5-ylmethylamino)ethyl]-2,3-dihydro-1,4-benzoxazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-24-13(8-17(25)20-9-16-21-11-22-23-16)10-28-15-4-3-12(7-14(15)24)18(26)19-5-6-27-2/h3-4,7,11,13H,5-6,8-10H2,1-2H3,(H,19,26)(H,20,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGFYCHGRDDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=C(C=C2)C(=O)NCCOC)CC(=O)NCC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide |
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